2-(4-Methylpiperazin-1-yl)pyridin-3-amine
Description
2-(4-Methylpiperazin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C10H16N4. It is a derivative of pyridine and piperazine, featuring a pyridine ring substituted with a piperazine ring that has a methyl group attached to it. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHQJBQZOLOOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198285 | |
| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5028-17-1 | |
| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 3-chloropyridine with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and cancer.
- Mechanism of Action : 2-(4-Methylpiperazin-1-yl)pyridin-3-amine primarily targets the Serine/threonine-protein kinase Chk1 , which is vital for cell cycle regulation and DNA damage response. The compound is believed to form hydrogen bonds with its targets, influencing biological activities such as enzyme inhibition and gene expression modulation.
Case Study: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 20 | Induction of apoptosis through caspase activation |
| SKBr3 | 15 | Cell cycle arrest and apoptosis induction |
These findings indicate that the compound can effectively inhibit cancer cell growth, making it a potential candidate for drug development .
Biochemical Research
Applications :
- Receptor Interactions : The compound is utilized in studies investigating receptor-ligand interactions, aiding researchers in understanding drug mechanisms and improving therapeutic efficacy.
- Structure-Activity Relationships (SAR) : Research involving SAR has shown that modifications to the compound can enhance its potency against specific biological targets, particularly in cancer therapy .
Agrochemical Formulations
Overview : The compound can be incorporated into agrochemicals to enhance the effectiveness of pesticides and herbicides.
Benefits :
- Improved target specificity leads to reduced environmental impact and increased agricultural productivity.
Material Science
Applications :
- As a building block for creating novel materials, including polymers with unique properties suitable for coatings and adhesives.
Diagnostic Tools
Potential Uses :
- Investigated for its potential in developing diagnostic agents that aid in the early detection of diseases through targeted imaging techniques .
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridine: Similar structure but lacks the amine group on the pyridine ring.
4-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the pyridine ring.
3-Aminopyridine: Contains the pyridine ring with an amine group but lacks the piperazine ring.
Uniqueness
2-(4-Methylpiperazin-1-yl)pyridin-3-amine is unique due to the presence of both the piperazine and pyridine rings, along with the methyl group and amine functionality. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Overview
2-(4-Methylpiperazin-1-yl)pyridin-3-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C10H16N4
- Molecular Weight : 192.26 g/mol
- Structural Features : The compound consists of a pyridine ring and a piperazine group, which allows for diverse interactions with biological targets.
The primary target of this compound is the Serine/threonine-protein kinase Chk1 , which plays a critical role in cell cycle regulation and DNA damage response. The compound is believed to form hydrogen bonds with its targets, facilitating its biological effects through inhibition or activation of specific enzymes and influencing gene expression.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : A study on a related compound demonstrated its ability to inhibit the growth of multiple breast cancer cell lines (e.g., MDA-MB-231, SKBr3) through the induction of apoptosis via caspase activation .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 20 | Induction of apoptosis through caspase activation |
| SKBr3 | 15 | Cell cycle arrest and apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentrations (MICs) were determined for several bacterial strains, showing comparable efficacy to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (μg/mL) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 100 | Comparable |
| Escherichia coli | 200 | Approximately 50% efficacy |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. SAR studies have shown that modifications in the piperazine moiety significantly affect the compound's potency against various targets:
- Piperazine Substituents : Variations in substituents on the piperazine nitrogen atom can lead to enhanced interactions with protein kinases, thereby increasing inhibitory activity .
Case Studies
- GSK-3β Inhibition : A related study focused on derivatives containing piperazine moieties revealed potent inhibition of glycogen synthase kinase 3 beta (GSK-3β), implicating similar mechanisms might be at play for this compound.
- In Vivo Efficacy : Another investigation into the pharmacokinetics and in vivo effects demonstrated that compounds with similar structures could effectively reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
